Secretin, porcine

Description

See also: Secretin porcine (preferred).

Properties

Molecular Formula |

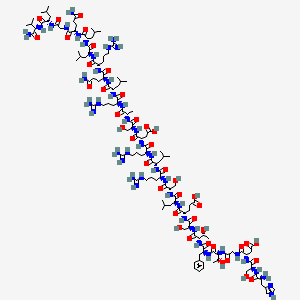

C130H220N44O41 |

|---|---|

Molecular Weight |

3055.4 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1 |

InChI Key |

JWQZOTGHUDZFMU-WIDFLDSMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Porcine Secretin's Action on Pancreatic Ducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of porcine secretin on pancreatic ductal epithelial cells, a critical physiological process for maintaining digestive homeostasis. The following sections detail the signaling cascade, present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the core pathways and workflows.

Core Mechanism of Action: An Overview

Porcine secretin, a 27-amino acid peptide hormone, is the primary physiological stimulus for pancreatic fluid and bicarbonate (HCO3-) secretion.[1] This process is essential for neutralizing acidic chyme entering the duodenum from the stomach, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[2][3] The mechanism is initiated by the binding of secretin to its specific G-protein coupled receptor (GPCR) on the basolateral membrane of pancreatic ductal cells.[3][4][5] This binding event triggers a cascade of intracellular signaling events, culminating in the secretion of a bicarbonate-rich fluid into the pancreatic duct lumen.

The Signaling Cascade: From Receptor to Secretion

The binding of secretin to the secretin receptor (SCTR) activates the adenylyl cyclase signaling pathway.[3][6] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4][5][7][8][9] PKA plays a central role in phosphorylating and activating key ion channels and transporters.

A crucial target of PKA is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane anion channel.[4][5][9][10][11][12] Activation of CFTR leads to the efflux of chloride ions (Cl-) into the ductal lumen. This luminal Cl- is then exchanged for intracellular HCO3- via the apical Cl-/HCO3- exchanger, believed to be primarily the solute carrier family 26 member A6 (Slc26a6).[10][11]

The bicarbonate itself is supplied to the ductal cell through basolateral transport mechanisms, including the Na+/HCO3- cotransporter, and is also generated intracellularly from CO2 and H2O by the action of carbonic anhydrase.[11] The net result is the robust secretion of a fluid with a high bicarbonate concentration, reaching up to 150 mM.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of porcine secretin on pancreatic ductal secretion.

| Parameter | Value | Species | Reference |

| Secretin Concentration for Stimulation | |||

| Net H+ Secretion | 10 nmol/L | Pig | --INVALID-LINK--[13] |

| Channel Open State Probability | 10 nmol/L | - | --INVALID-LINK--[14] |

| HCO3- Efflux | 1 nmol/L | Rat | --INVALID-LINK--[15] |

| Bicarbonate Secretion Response | |||

| Stimulated Bicarbonate Output | 526 +/- 49 micromol/min (at 0.9 CU/kg/h) | Human | --INVALID-LINK--[16] |

| Bicarbonate Output (125 fmol/kg) | 283 micromol (15-min) | Human | --INVALID-LINK--[17] |

| Bicarbonate Output (250 fmol/kg) | 442 micromol (15-min) | Human | --INVALID-LINK--[17] |

| Bicarbonate Output (500 fmol/kg) | 1435 micromol (15-min) | Human | --INVALID-LINK--[17] |

| Pancreatic Juice pH (WT vs CF) | pH 8.1 (WT) vs pH 6.6 (CF) | Mouse | --INVALID-LINK--[12] |

| Pancreatic Juice pH (WT vs CF) | pH 8.4 (WT) vs pH 5.7 (CF) | Pig | --INVALID-LINK--[12] |

| Inhibitor Concentrations | |||

| Bafilomycin A1 | 10^-6 mol/L | Pig | --INVALID-LINK--[13] |

| H2DIDS | 10 µM | Rat | --INVALID-LINK--[15] |

| HOE 694 | 1 µM | Rat | --INVALID-LINK--[15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to investigate the mechanism of porcine secretin action.

Isolation and Culture of Pancreatic Ducts

-

Pancreas Procurement: The pancreas is surgically removed from the animal model (e.g., pig, rat, mouse).[18][19][20][21]

-

Collagenase Digestion: The pancreatic duct is cannulated, and a solution of collagenase P is perfused through the ductal system to digest the exocrine tissue.[18][21][22]

-

Mechanical Disruption: The digested pancreas is gently shaken to further dissociate the tissue.[18][22]

-

Duct Isolation: Interlobular and intralobular ducts are identified under a dissecting microscope and microdissected.

-

Culture: Isolated ducts can be cultured for further experiments. For some applications, ductal cells are grown as monolayers on permeable supports.[23]

Measurement of Intracellular pH (pHi)

-

Dye Loading: Isolated pancreatic ducts or cultured ductal cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF).[13][24]

-

Perfusion System: The ducts or cells are placed in a perfusion chamber on the stage of a fluorescence microscope, allowing for the exchange of extracellular solutions.[13]

-

Fluorescence Measurement: The cells are excited at dual wavelengths, and the ratio of the emitted fluorescence intensities is used to determine the intracellular pH.

-

Calibration: At the end of each experiment, a calibration curve is generated using solutions of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.[24]

Measurement of Pancreatic Secretion

-

In Vivo Models:

-

Animal Preparation: Anesthetized animals are surgically prepared with a cannula inserted into the main pancreatic duct to collect pancreatic juice.[25]

-

Stimulation: A baseline secretion is collected, after which secretin is administered intravenously at various doses.[16][25][26]

-

Sample Analysis: The collected pancreatic juice is analyzed for volume, bicarbonate concentration (typically by back-titration), and protein content.[25]

-

-

In Vitro Perfused Duct Preparation:

-

Duct Mounting: An isolated pancreatic duct segment is mounted on a special perfusion pipette system.

-

Perfusion: The lumen of the duct is perfused with a physiological salt solution, and the bath solution can be changed to apply secretin and other agents.

-

Collection and Analysis: The collected perfusate is analyzed for volume and ion composition.

-

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Secretin signaling pathway in pancreatic ductal cells.

Caption: Workflow for measuring intracellular pH in response to secretin.

Conclusion

The mechanism of porcine secretin action on pancreatic ducts is a well-defined process involving a classic GPCR-cAMP signaling cascade that ultimately modulates the activity of apical ion transporters to drive bicarbonate-rich fluid secretion. Understanding this pathway in detail is fundamental for research into pancreatic physiology and pathophysiology, including conditions like cystic fibrosis and pancreatitis.[12][27] Furthermore, this knowledge is invaluable for the development of novel therapeutic agents targeting pancreatic exocrine function. The experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. A new synthetic porcine secretin for facilitation of cannulation of the dorsal pancreatic duct at ERCP in patients with pancreas divisum: a multicenter, randomized, double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Secretin? [synapse.patsnap.com]

- 3. Secretin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. [PDF] The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling | Semantic Scholar [semanticscholar.org]

- 9. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 10. Slc26a6 regulates CFTR activity in vivo to determine pancreatic duct HCO3 − secretion: relevance to cystic fibrosis | The EMBO Journal [link.springer.com]

- 11. Transepithelial Bicarbonate Secretion: Lessons from the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cystic Fibrosis of Exocrine Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secretin causes H+/HCO3- secretion from pig pancreatic ductules by vacuolar-type H(+)-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Secretin-regulated chloride channel on the apical plasma membrane of pancreatic duct cells | Semantic Scholar [semanticscholar.org]

- 15. Secretin stimulates HCO3(-) and acetate efflux but not Na+/HCO3(-) uptake in rat pancreatic ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiological significance of secretin in the pancreatic bicarbonate secretion. II. Pancreatic bicarbonate response to a physiological increase in plasma secretin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 19. Isolation of Human Pancreatic Islets of Langerhans for Research [protocols.io]

- 20. Pancreatic Ductal Perfusion at Organ Procurement Enhances Islet Yield in Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]

- 23. [PDF] Pro-inflammatory cytokines stimulate CFTR-dependent anion secretion in pancreatic ductal epithelium | Semantic Scholar [semanticscholar.org]

- 24. Measurement of intracellular pH in pancreatic duct cells: a new method for calibrating the fluorescence data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of Exocrine Pancreatic Secretion in Humans - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

The Dawn of Endocrinology: A Technical Guide to the Discovery of Porcine Secretin by Bayliss and Starling

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The groundbreaking work of William Maddock Bayliss and Ernest Henry Starling in 1902 on the mechanism of pancreatic secretion marked a pivotal moment in the history of physiology and medicine. Their discovery of "secretin" in the intestinal mucosa of pigs not only elucidated the control of pancreatic function but also introduced the revolutionary concept of chemical messengers, which Starling would later term "hormones." This technical guide provides a detailed examination of their seminal experiments, methodologies, and the modern understanding of the signaling pathways they unknowingly unveiled.

The Prevailing Dogma and the Crucial Question

At the turn of the 20th century, the prevailing scientific consensus, largely influenced by the work of Ivan Pavlov, was that the nervous system exclusively controlled glandular secretions. The theory held that the introduction of acid into the duodenum triggered a nervous reflex that, in turn, stimulated the pancreas to release its digestive juices. Bayliss and Starling, however, questioned whether this was the sole mechanism at play. Their investigations sought to determine if a chemical signal, independent of the nervous system, could also initiate pancreatic secretion.

Experimental Protocols: A Meticulous Approach

Bayliss and Starling's experiments were characterized by their elegant design and meticulous surgical technique. Their primary experimental model was the dog, chosen for its size and well-understood physiology. The following sections detail the key experimental protocols they employed.

Animal Preparation and Anesthesia

Dogs were anesthetized for the duration of the experiments. While the 1902 paper does not specify the exact anesthetic agent, it was common practice at the time to use a combination of morphine, chloroform, and ether. The primary goal was to maintain a stable physiological state while eliminating pain and distress.

Surgical Procedure

The surgical procedure was complex and required considerable skill. The key steps included:

-

Exposure of the Pancreas and Duodenum: A midline incision was made in the abdomen to expose the pancreas and the upper part of the small intestine (duodenum and jejunum).

-

Cannulation of the Pancreatic Duct: The main pancreatic duct was carefully isolated and a cannula (a thin tube) was inserted to collect the pancreatic juice. This allowed for the direct observation and measurement of the rate of secretion.

-

Isolation and Denervation of an Intestinal Loop: A crucial step in their experiment to disprove nervous control was the creation of a denervated loop of the jejunum. A section of the jejunum was surgically isolated, with its blood supply (mesenteric artery and vein) left intact. All visible nerve fibers running alongside the blood vessels were carefully dissected and severed, ensuring that the only connection between this intestinal loop and the rest of the body was through the circulatory system.

Measurement of Pancreatic Secretion

The rate of pancreatic secretion was measured by counting the number of drops of pancreatic juice falling from the cannula per unit of time. The volume of each drop could be standardized to provide a quantitative measure of the secretion rate.

Key Experiments and Quantitative Findings

Bayliss and Starling conducted a series of experiments that systematically built the case for a chemical messenger.

Experiment 1: The Effect of Acid on a Denervated Intestinal Loop

In this pivotal experiment, a weak solution of hydrochloric acid (0.4% HCl) was introduced into the lumen of the denervated loop of the jejunum. Despite the complete absence of nervous connections to the pancreas, a marked increase in pancreatic secretion was observed. This was the first direct evidence that a mechanism other than a nervous reflex was involved.

Experiment 2: The Intravenous Injection of an Intestinal Mucosa Extract

To further solidify their hypothesis, Bayliss and Starling prepared an extract from the mucosal lining of the jejunum. The protocol for preparing this "secretin" extract was as follows:

-

A section of the jejunal mucosa was scraped off.

-

The scrapings were mixed with a small amount of sand to aid in grinding.

-

The mixture was then treated with the same 0.4% hydrochloric acid used in the previous experiment.

-

The resulting acidic extract was filtered to remove solid particles.

-

The filtrate was neutralized before injection.

This neutralized extract was then injected into the jugular vein of the anesthetized dog. The result was a dramatic and immediate increase in pancreatic secretion, far exceeding the response seen when acid was introduced into the denervated loop. This demonstrated that a substance produced in the intestinal mucosa, when introduced into the bloodstream, directly stimulated the pancreas.

The following table summarizes the quantitative data from a representative experiment described in their 1902 paper, illustrating the effect of the intravenous injection of the mucosal extract.

| Time (minutes) | Pancreatic Secretion (drops per minute) | Event |

| 0-5 | 0 | Baseline |

| 5 | - | Injection of 10 c.c. of neutralized acid extract of jejunal mucosa |

| 5-6 | 15 | Rapid increase in secretion |

| 6-7 | 20 | Peak secretion rate |

| 7-10 | 12 | Gradual decline in secretion |

| 10-15 | 5 | Continued decline |

| 15-20 | 1 | Return towards baseline |

Note: The data presented is an illustrative representation based on the qualitative descriptions and figures in the 1902 publication, as detailed quantitative tables were not consistently provided in the original text.

Logical Workflow of the Discovery

The logical progression of Bayliss and Starling's experiments was a key to their success. The following diagram illustrates their experimental workflow.

The Modern Perspective: Secretin Signaling Pathway

While Bayliss and Starling identified the existence of a chemical messenger, the molecular mechanisms of its action remained unknown for decades. We now understand that secretin is a peptide hormone that acts on pancreatic ductal cells through a specific G protein-coupled receptor (GPCR). The binding of secretin to its receptor initiates a signaling cascade that leads to the secretion of bicarbonate-rich fluid. The following diagram illustrates the modern understanding of the secretin signaling pathway.

Conclusion: A Paradigm Shift in Physiology

The discovery of porcine secretin by Bayliss and Starling was a landmark achievement that fundamentally altered our understanding of physiological regulation.[1][2][3] Their elegant experiments, which moved logically from observation to hypothesis testing, conclusively demonstrated the existence of a chemical messenger that could regulate organ function independently of the nervous system. This laid the foundation for the entire field of endocrinology and opened up new avenues for research into the complex interplay of hormones in health and disease. The legacy of their work continues to influence drug development and our understanding of gastrointestinal physiology to this day.

References

A Comprehensive In-Vivo Examination of Porcine Secretin's Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of porcine secretin observed in in-vivo studies. Porcine secretin, a 27-amino acid polypeptide, plays a crucial role in gastrointestinal function, primarily by stimulating the secretion of bicarbonate-rich fluids from the pancreas and biliary system.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Core Physiological Effects of Porcine Secretin

The primary and most well-documented physiological effect of porcine secretin is the stimulation of pancreatic and biliary ductal cells to secrete a large volume of fluid high in bicarbonate.[1][3] This action is critical for neutralizing gastric acid in the duodenum, creating an optimal pH for the activity of pancreatic digestive enzymes.[1][4] Beyond this principal function, porcine secretin exhibits a range of other in-vivo effects, including the modulation of gastric motility, influence on gastrointestinal hormone release, and trophic effects on certain cell types.[1][5]

Pancreatic Secretion

Porcine secretin directly stimulates the ductal cells of the pancreas, leading to a significant increase in the volume of pancreatic juice and its bicarbonate concentration.[3][6] This response is dose-dependent.[7] While its primary effect is on fluid and electrolyte secretion, some studies have shown that at higher doses, it can also stimulate the secretion of pancreatic enzymes such as amylase.[8][9]

Biliary Secretion

Similar to its action on the pancreas, porcine secretin stimulates the biliary epithelium, specifically the cholangiocytes, to secrete a bicarbonate-rich fluid, contributing to bile flow.[1][10][11] This choleretic effect is mediated by the cAMP signaling pathway.[11]

Gastric Function

In-vivo studies have demonstrated that porcine secretin has an inhibitory effect on gastric motility, leading to delayed gastric emptying.[5][12] This effect is thought to be mediated through a vagal afferent pathway.[12][13] Furthermore, secretin can inhibit the release of gastrin, a hormone that stimulates gastric acid secretion.[1][3]

Hormonal Interactions

Porcine secretin interacts with other gastrointestinal hormones. For instance, the effects of gastrin-releasing peptide (GRP) on pancreaticobiliary bicarbonate secretion are mediated through the release of secretin.[14] It has also been shown to elicit a concentration-dependent increase in immunoreactive glucagon (B607659) (IRG) secretion from the pancreas, while having no effect on insulin (B600854) secretion.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vivo studies on the physiological effects of porcine secretin.

| Organ System | Parameter Measured | Animal Model/Subject | Dosage | Observed Effect | Citation |

| Pancreas | Pancreatic Juice Flow | Rat (isolated perfused) | 0.01 ng/ml (synthetic porcine secretin) | Significant increase | [8] |

| Pancreas | Amylase Output | Rat (isolated perfused) | 0.1 ng/ml (synthetic porcine secretin) | Significant increase | [8] |

| Pancreas | Immunoreactive Glucagon (IRG) Release | Rat (isolated perfused) | 0.1 ng/ml (synthetic porcine secretin) | Significant increase | [8] |

| Pancreas | Immunoreactive Insulin (IRI) Secretion | Rat (isolated perfused) | Up to 2 µg/ml (synthetic porcine secretin) | No effect | [8] |

| Pancreas | Bicarbonate Output | Human | 0.03 CU/kg/h | Significant stimulation | [7] |

| Pancreas | Bicarbonate Secretion | Anesthetized Pig | 1000 pmol/kg.h (GRP-induced) | Increase from 0.01 to 5.6 mmol/h | [14] |

| Liver (Bile) | Hepatic Bicarbonate Secretion | Anesthetized Pig | 1000 pmol/kg.h (GRP-induced) | Increase from 0.5 to 4.1 mmol/h | [14] |

| Liver (Bile) | Bile Flow | Rat | "Boots secretin" | 63% increase | [15] |

| Liver (Bile) | Bile Acid Output | Rat | "Boots secretin" | 75% increase | [15] |

| Stomach | Gastric Emptying | Healthy Human Volunteers | Not specified | Delayed gastric emptying at 30 min (-11%) | [5] |

| Stomach | Gastric Emptying | Patients with Functional Dyspepsia | Not specified | Delayed gastric emptying at 30 min (-8%) | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols from key in-vivo studies on porcine secretin.

Protocol 1: Evaluation of Pancreatic Exocrine and Endocrine Function in the Isolated Perfused Rat Pancreas

-

Animal Model: Male rats.

-

Methodology: The pancreas is isolated and perfused in vitro. Synthetic or pure natural porcine secretin is added to the perfusate at various concentrations.

-

Data Collection: Samples of the pancreatic juice are collected to measure flow rate and amylase output. Perfusate samples are analyzed for immunoreactive insulin (IRI) and glucagon (IRG) concentrations.

-

Dosage: Synthetic porcine secretin concentrations ranged from 0.01 ng/ml to 2 µg/ml. Pure natural porcine secretin was used at a concentration of 1 clinical unit/ml.[8]

Protocol 2: Investigation of Gastric Motility in Anesthetized Rats

-

Animal Model: Anesthetized rats.

-

Methodology: Intragastric pressure is monitored using a balloon catheter inserted into the stomach. Porcine secretin is infused intravenously at graded doses.

-

Data Collection: Changes in intragastric pressure are recorded to assess gastric relaxation.

-

Dosage: Intravenous infusion of secretin at doses of 1.4, 2.8, 5.6, 11.2, and 22.4 pmol.kg-1.h-1.[12]

-

Investigational Arms: The involvement of the vagal pathway is investigated by performing bilateral truncal vagotomy or by pretreatment with the ganglionic blocker hexamethonium.[12]

Protocol 3: Assessment of Pancreaticobiliary Bicarbonate Secretion in Anesthetized Pigs

-

Animal Model: Anesthetized pigs.

-

Methodology: The effects of gastrin-releasing peptide (GRP) infusion on pancreatic and biliary secretions are studied. To determine the role of secretin, experiments are repeated after the removal of the small intestine to prevent secretin release.

-

Data Collection: Pancreatic and biliary secretions are collected and analyzed for bicarbonate concentration. Plasma concentrations of secretin and cholecystokinin (B1591339) (CCK) are measured.

-

Dosage: GRP was infused at 250, 500, and 1000 pmol/kg.h.[14]

Signaling Pathways and Experimental Workflows

The physiological effects of porcine secretin are initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[1] This binding predominantly activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1][11]

Caption: Secretin Signaling Pathway for Bicarbonate Secretion.

The following diagram illustrates a typical experimental workflow for studying the in-vivo effects of porcine secretin on pancreatic secretion.

Caption: Experimental Workflow for Pancreatic Function Test.

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abbiotec.com [abbiotec.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of porcine secretin on exocrine and endocrine function in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of pancreatic polypeptide on biliary flow and bile acid secretion stimulated by secretin and cholecystokinin in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secretin stimulates bile ductular secretory activity through the cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Secretin at physiological doses inhibits gastric motility via a vagal afferent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secretin-induced gastric relaxation is mediated by vasoactive intestinal polypeptide and prostaglandin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.regionh.dk [research.regionh.dk]

- 15. Effect of secretin, pancreozymin OP-CCK, and glucagon on bile flow and bile lipid secretion in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Porcine Secretin Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the porcine secretin receptor (pSR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with this important G protein-coupled receptor (GPCR). This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate a deeper understanding of pSR pharmacology.

Porcine Secretin Receptor Binding Affinity

The binding affinity of various ligands to the porcine secretin receptor is crucial for understanding their potency and potential therapeutic efficacy. Affinity is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The data presented below has been compiled from various radioligand binding assays.

Table 1: Binding Affinity of Secretin and its Analogs for the Porcine Secretin Receptor

| Ligand | Assay Type | Cell Line/Tissue | Radioligand | Affinity Metric | Value (nM) | Reference |

| Porcine Secretin | Competition Binding | CHO cells expressing rat SCTR | [125I]Tyr10]rat secretin | Ki | 3.4 ± 0.4 | [1] |

| Human Secretin | Competition Binding | U2OS cells expressing human SCTR | 125I-labeled human secretin | IC50 | 0.325 | [2] |

| Rat Secretin | Competition Binding | U2OS cells expressing human SCTR | 125I-labeled human secretin | IC50 | 1.231 | [2] |

| [(CH2NH)4,5]secretin | Competition Binding | Guinea pig pancreatic acini | Not Specified | Ki | 4400 ± 400 | [2] |

| Secretin(5-27) | Competition Binding | CHO-SecR cells | Not Specified | Ki | >1000 | [3] |

| [ψ4,5]sec(1-27) | Competition Binding | CHO-SecR cells | Not Specified | Ki | >1000 | [3] |

| (Y10,c[E16,K20],I17,Cha22,R25)sec(6-27) | Competition Binding | CHO-SecR cells | Not Specified | Ki | 4 | [3] |

Note: Data for human and rat secretin receptors are included due to the high homology and for comparative purposes. The specific species of the secretin peptide is porcine unless otherwise stated.

Porcine Secretin Receptor Binding Kinetics

The kinetics of ligand binding, defined by the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic understanding of the interaction between a ligand and its receptor. This information is critical for predicting the duration of action and in vivo efficacy of a drug.

As of the latest available data, specific kon and koff values for ligands binding to the porcine secretin receptor have not been extensively published. However, the general principles and methodologies for determining these parameters for GPCRs are well-established and can be applied to the pSR. Techniques such as Surface Plasmon Resonance (SPR) and kinetic radioligand binding assays are the gold standard for these measurements.[4][5]

Table 2: Conceptual Framework for Porcine Secretin Receptor Binding Kinetics

| Kinetic Parameter | Description | Method of Determination | Importance in Drug Discovery |

| kon (Association Rate Constant) | The rate at which a ligand binds to the receptor. | Surface Plasmon Resonance (SPR), Kinetic Radioligand Binding Assays | Influences the speed of onset of the drug's effect. |

| koff (Dissociation Rate Constant) | The rate at which a ligand dissociates from the receptor. | Surface Plasmon Resonance (SPR), Kinetic Radioligand Binding Assays | A primary determinant of the duration of action. Slower koff often leads to longer-lasting effects. |

| Residence Time (1/koff) | The average time a ligand stays bound to the receptor. | Calculated from koff | A key predictor of in vivo efficacy and prolonged target engagement. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding data. Below are synthesized protocols for key experiments based on established practices for GPCRs and specific details from secretin receptor literature.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow for Radioligand Competition Binding Assay

Detailed Steps:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the porcine secretin receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquot and store at -80°C until use.[6]

-

-

Competition Binding Assay:

-

In a 96-well plate, add the prepared cell membranes (typically 5-20 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr10]rat secretin).

-

Add the unlabeled test compound at various concentrations (typically a serial dilution over several orders of magnitude).

-

To determine non-specific binding, include wells with a high concentration of unlabeled secretin.

-

Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[2][6]

-

-

Separation and Detection:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.[6]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding events, enabling the determination of both kon and koff.

Experimental Workflow for SPR Kinetic Analysis

Detailed Steps:

-

Receptor Immobilization:

-

The porcine secretin receptor, either purified or in solubilized membrane preparations, is immobilized onto the surface of an SPR sensor chip. Common methods include amine coupling to a CM5 sensor chip or capture of a tagged receptor (e.g., His-tagged) onto a specific antibody-coated chip.[7][8]

-

A reference flow cell is typically prepared in parallel with a non-specific protein or without the receptor to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The ligand (analyte) of interest is injected at various concentrations over the sensor surface for a defined period, allowing for association with the immobilized receptor. This is the association phase .

-

Following the ligand injection, the running buffer is flowed over the surface again, and the dissociation of the ligand from the receptor is monitored. This is the dissociation phase .[8]

-

-

Surface Regeneration:

-

For tightly binding ligands, a regeneration step may be necessary to remove all bound analyte before the next injection. This typically involves a short pulse of a solution with low or high pH, or high salt concentration. The regeneration conditions must be optimized to ensure the receptor is not denatured.[8]

-

-

Data Analysis:

-

The binding events are recorded in real-time as a sensorgram, which plots the change in response units (proportional to the mass bound to the surface) over time.

-

The association and dissociation curves for each analyte concentration are globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model for a simple bimolecular interaction).

-

This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants (Kd = koff / kon).

-

Signaling Pathways of the Porcine Secretin Receptor

Upon binding of secretin, the porcine secretin receptor undergoes a conformational change that leads to the activation of intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] There is also evidence suggesting that the secretin receptor can couple to the Gq protein, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[10]

Gs-Mediated Signaling Pathway

Gq-Mediated Signaling Pathway

References

- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Porcine pancreatic phospholipase A2 stimulates secretin release from secretin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Porcine Secretin in Pancreatic Bicarbonate Secretion

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secretin, a peptide hormone released from duodenal S-cells in response to gastric acid, is the principal regulator of pancreatic bicarbonate (HCO₃⁻) secretion. By stimulating the secretion of a high-volume, bicarbonate-rich fluid from pancreatic ductal epithelial cells, secretin plays an indispensable role in neutralizing acidic chyme in the small intestine. This action is critical for creating the optimal pH environment required for the activity of pancreatic digestive enzymes. The mechanism is mediated by a G-protein coupled receptor and a well-defined intracellular signaling cascade culminating in the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental protocols related to the action of porcine secretin on pancreatic bicarbonate secretion.

Mechanism of Action and Signaling Pathway

The physiological regulation of duodenal pH is a classic endocrine feedback loop initiated by the arrival of acidic chyme from the stomach. This process is fundamental for digestion and mucosal protection.

Physiological Regulation Loop

The arrival of gastric acid into the duodenum lowers the luminal pH, triggering the release of secretin from enteroendocrine S-cells into the bloodstream.[1][2] Secretin then travels to the pancreas, where it acts on ductal epithelial cells to elicit the secretion of bicarbonate-rich fluid. This alkaline fluid neutralizes the acid, raising the duodenal pH and thus removing the stimulus for further secretin release.

Intracellular Signaling Cascade

Porcine secretin exerts its effects on pancreatic ductal cells by binding to the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family, located on the basolateral membrane.[3][4] This binding event initiates a canonical cAMP-dependent signaling pathway:

-

Receptor Activation: Secretin binding induces a conformational change in the SCTR.

-

G-Protein Activation: The activated SCTR couples to a stimulatory G-protein (Gs), causing the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[1][2]

-

PKA Activation: Intracellular cAMP levels rise, and cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[5][6]

-

CFTR Phosphorylation and Activation: Activated PKA directly phosphorylates the Regulatory (R) domain of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel on the apical membrane.[3][6] This phosphorylation, coupled with ATP binding, opens the CFTR channel, allowing chloride (Cl⁻) to flow out of the cell into the ductal lumen.[6]

-

Bicarbonate Efflux: The resulting luminal Cl⁻ gradient drives the activity of the SLC26A6 (PAT1) anion exchanger, which secretes HCO₃⁻ into the lumen in exchange for Cl⁻.[3][4][7] This synergistic interaction between CFTR and SLC26A6 is essential for high-efficiency bicarbonate secretion.[4]

Bicarbonate ions are supplied to the cell interior from the blood via a basolateral Na⁺/HCO₃⁻ cotransporter.[8]

Quantitative Effects of Porcine Secretin

The administration of porcine secretin elicits a robust, dose-dependent increase in the volume, pH, and bicarbonate concentration of pancreatic juice.

Table 1: Effect of Secretin on Pancreatic Secretion in Porcine Models

| Parameter | Baseline (Pre-Secretin) | Post-Secretin Stimulation | Fold Change | Species/Model | Citation |

| Pancreatic Fluid Volume | 35 ± 9.5 µL/h | 700 ± 91 µL/h | ~20x | Newborn Wild-Type Pig | [9] |

| Pancreatic Fluid pH | ~5.4 | 9.5 | - | Newborn Wild-Type Pig | [9] |

| Pancreatic HCO₃⁻ Secretion | 0.01 mmol/h | 5.6 mmol/h | 560x | Anesthetized Pig (GRP-stimulated)¹ | [10] |

| Pancreatic Protein Conc. | 7.9 mg/mL | 4.2 mg/mL | ~0.5x | Newborn Wild-Type Pig | [9] |

¹Note: Secretion was stimulated by Gastrin-Releasing Peptide (GRP), which mediates its effect through the release of endogenous secretin.

Table 2: Pancreatic Bicarbonate Response to Exogenous Porcine Secretin in Humans

| Secretin Dose | Peak HCO₃⁻ Concentration | Bicarbonate Output | Species/Model | Citation |

| 1.0 CU/kg (biologic) | 70 ± 25 mEq/L | Not Reported | Human (Chronic Pancreatitis) | [11] |

| 0.2 µg/kg (synthetic) | 68 ± 31 mEq/L | Not Reported | Human (Chronic Pancreatitis) | [11] |

| 125 fmol/kg (natural) | Not Reported | 283 µmol / 15 min | Healthy Human Volunteer | |

| 250 fmol/kg (natural) | Not Reported | 442 µmol / 15 min | Healthy Human Volunteer | |

| 500 fmol/kg (natural) | Not Reported | 1435 µmol / 15 min | Healthy Human Volunteer | |

| 0.1 - 2.7 CU/kg/h (infusion) | Half-max response at 22 pmol/L plasma secretin | Max response: 33 ± 4 mEq/h | Healthy Human Volunteer | [2][12] |

Experimental Protocols

Investigating the effects of porcine secretin involves both in vivo and in vitro methodologies.

In Vivo Measurement of Pancreatic Secretion in Pigs

This protocol allows for the direct collection and analysis of pancreatic juice in a live, anesthetized or conscious animal model.

Detailed Methodological Steps:

-

Animal Preparation and Surgery:

-

Pigs are fasted overnight with free access to water.

-

Anesthesia is induced and maintained using established veterinary protocols.[13][14]

-

A venous catheter is placed for the administration of secretin and other agents. A carotid artery catheter may also be placed for blood sampling and blood pressure monitoring.[15]

-

Through a midline laparotomy, the main pancreatic duct is identified where it enters the duodenum. A catheter is carefully inserted into the duct and secured to allow for the external collection of pancreatic juice.[16][17] In some models, intestinal blind loops are created to collect fluid separately without contamination.[9]

-

-

Experiment Execution:

-

After a stabilization period, baseline pancreatic secretions are collected for a defined period (e.g., 30-60 minutes).

-

A bolus or continuous infusion of porcine secretin is administered intravenously. Doses used in human studies, which can be adapted, are typically around 0.2 µg/kg.[11]

-

Pancreatic juice is collected continuously in pre-weighed tubes at timed intervals (e.g., every 15 minutes) for 1 to 2 hours post-stimulation.

-

-

Sample Analysis:

-

Volume: The volume of secretion for each time point is determined gravimetrically, assuming a density of 1.0 g/mL.

-

Bicarbonate Concentration: This can be measured by adding a known amount of HCl to the sample, driving off the resultant CO₂, and then back-titrating the remaining acid with NaOH. Alternatively, a clinical blood gas analyzer can be used.

-

pH: Measured using a calibrated laboratory pH meter.

-

Protein Concentration: Determined using standard colorimetric assays such as the Bradford or bicinchoninic acid (BCA) assay.

-

In Vitro Analysis of Isolated Pancreatic Ducts

This method allows for the study of ion transport mechanisms at the cellular level, independent of systemic influences.

-

Duct Isolation:

-

Perfusion and Measurement:

-

The isolated duct is mounted on concentric glass pipettes and perfused.

-

Ductal cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF).[8]

-

Intracellular pH (pHi) is measured using fluorescence microscopy.

-

Secretin (e.g., 10⁻⁸ M) is added to the superfusion buffer.[8]

-

The rate of pHi recovery after an induced acid load is measured. This recovery is indicative of H⁺ extrusion or HCO₃⁻ uptake/efflux, allowing for the characterization of specific ion transporters involved in bicarbonate secretion.[8]

-

Conclusion and Future Directions

Porcine secretin is a potent and specific stimulator of pancreatic bicarbonate secretion, acting through a well-characterized SCTR/cAMP/PKA/CFTR signaling pathway. Quantitative studies in porcine models have been crucial for elucidating the profound impact of this hormone on fluid and electrolyte transport and for understanding the pathophysiology of diseases like cystic fibrosis, where this pathway is defective.[9] Future research may focus on developing biased agonists for the secretin receptor that could selectively modulate bicarbonate secretion for therapeutic applications in pancreatitis or other exocrine pancreatic disorders. Furthermore, the detailed understanding of this pathway provides a robust framework for the development and validation of new CFTR modulators and other pro-secretory agents.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The structures of protein kinase A in complex with CFTR: Mechanisms of phosphorylation and noncatalytic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]

- 8. Secretin causes H+/HCO3- secretion from pig pancreatic ductules by vacuolar-type H(+)-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pancreatic and biliary secretion are both altered in cystic fibrosis pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.regionh.dk [research.regionh.dk]

- 11. Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation [jove.com]

- 14. Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for in vivo assessment of glucose control and insulin secretion and sensitivity in the pig - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Collection of pancreatic juice from growing pigs. A comparative study of the pouch method and the catheter method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exocrine pancreatic secretion in pigs fed sow's milk and milk replacer, and its relationship to growth performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and perfusion of the porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Porcine Secretin: A Neuropeptide in the Central Nervous System - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secretin, a peptide hormone historically recognized for its gastrointestinal functions, has emerged as a significant neuromodulator within the central nervous system (CNS). This technical guide provides an in-depth exploration of porcine secretin's role as a neuropeptide, focusing on its distribution, signaling mechanisms, and physiological functions in the brain. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The intricate signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the secretin system in neurological and psychiatric disorders.

Introduction: From Gut Hormone to Neuropeptide

First identified in 1902 for its role in stimulating pancreatic bicarbonate secretion, secretin is a 27-amino acid peptide.[1] While its functions in the digestive system are well-established, a growing body of evidence over the past few decades has solidified its status as a neuropeptide.[2][3] Studies have demonstrated the expression of both secretin and its receptor in various brain regions, suggesting its involvement in a range of neurological processes.[4][5][6] Porcine secretin, due to its early characterization and high homology to the human form, has been instrumental in these discoveries.[7] This guide focuses on the central actions of porcine secretin, providing a foundational understanding for future research and therapeutic development.

Distribution of Secretin and its Receptor in the CNS

The widespread presence of secretin and its G-protein coupled receptor (SCTR) throughout the CNS underpins its diverse neurological functions.[2][8] Immunohistochemical and in situ hybridization studies have mapped their expression to key brain regions.[4]

Table 1: Distribution of Secretin (SCT) and Secretin Receptor (SCTR) in the Rodent Brain [2][4]

| Brain Region | Secretin (SCT) Expression | Secretin Receptor (SCTR) Expression |

| Cerebellum | Purkinje cells | Granule cells, Purkinje cells |

| Hippocampus | CA1, CA2, CA3 pyramidal cells, Dentate gyrus | CA1, CA3, Dentate gyrus |

| Hypothalamus | Paraventricular nucleus (PVN), Supraoptic nucleus (SON) | PVN, SON, Arcuate nucleus (Arc) |

| Cerebral Cortex | Pyramidal neurons | Throughout the cortex |

| Amygdala | Central amygdala | Central amygdala |

| Thalamus | - | Laterodorsal thalamic nucleus |

| Brainstem | Nucleus of the solitary tract (NTS) | NTS, Area postrema |

Signaling Pathways of Porcine Secretin in Neurons

Upon binding to its receptor, secretin initiates intracellular signaling cascades that modulate neuronal activity. The primary signaling pathway involves the activation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] A secondary pathway involving phospholipase C (PLC) has also been identified.[10]

cAMP/PKA Pathway

The canonical secretin signaling pathway is crucial for many of its central effects.

PLC Pathway

In some neuronal populations, secretin has been shown to activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Physiological Functions of Porcine Secretin in the CNS

The secretin system is implicated in a variety of physiological and behavioral processes.

Synaptic Plasticity and Learning

Secretin signaling plays a role in synaptic plasticity, particularly in the hippocampus, a brain region critical for learning and memory.[11][12] Studies in secretin receptor-deficient mice have shown impairments in hippocampal long-term potentiation (LTP).[11][12]

Table 2: Effects of Secretin System Disruption on Synaptic Plasticity and Behavior

| Model | Brain Region | Finding | Behavioral Consequence | Reference |

| Secretin Receptor Knockout Mice | Hippocampus | Reduced LTP | Impaired spatial memory in Morris water maze | [11] |

| Secretin Knockout Mice | Hippocampus | Deficient synaptic transmission | Impaired social recognition | [2] |

Social Behavior

The secretin system has been linked to the regulation of social behavior.[11][12] Secretin receptor-deficient mice exhibit abnormal social interactions, including increased dominance and impaired social recognition.[11]

Water and Food Intake

Secretin is involved in the central regulation of water and energy homeostasis.[4][6] It acts on hypothalamic nuclei to influence drinking and feeding behaviors.[4] Intracerebroventricular injection of secretin has been shown to increase water intake.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on central secretin.

In Situ Hybridization for Secretin Receptor mRNA

This technique is used to visualize the distribution of secretin receptor mRNA in brain tissue.[13]

Protocol:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and dissect the brain. Post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Freeze the tissue and section at 20 µm onto slides.[14]

-

Probe Synthesis: Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the secretin receptor.

-

Hybridization: Treat sections with proteinase K and acetylate. Hybridize with the DIG-labeled probe overnight at 65°C.[15]

-

Washing: Perform stringent washes to remove non-specifically bound probe.

-

Immunodetection: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Visualization: Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of mRNA expression.[15]

Immunohistochemistry for Secretin Peptide

This method is used to localize the secretin peptide within neurons.[16][17]

Protocol:

-

Tissue Preparation: Prepare brain sections as described for in situ hybridization.

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

-

Blocking: Block non-specific antibody binding with a serum solution.[18]

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific to secretin overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Signal Amplification: Use an avidin-biotin complex (ABC) method.

-

Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB) to produce a brown precipitate.[16]

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.

Electrophysiological Recording

Whole-cell patch-clamp and extracellular field potential recordings are used to study the effects of secretin on neuronal activity and synaptic transmission.[19][20][21]

Protocol (Whole-Cell Patch Clamp):

-

Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the region of interest (e.g., hippocampus).

-

Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Patching: Under microscopic guidance, approach a neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.

-

Data Acquisition: Record changes in membrane potential or current in response to secretin application to the bath.[8]

Table 3: Electrophysiological Effects of Secretin on GnRH Neurons [8]

| Parameter | Control | Secretin (100 nM) |

| Spontaneous Postsynaptic Current (sPSC) Frequency | 100% | 118.0 ± 2.64% |

| GABAergic Miniature Postsynaptic Current (mPSC) Frequency | 100% | 147.6 ± 19.19% |

| Resting Membrane Potential Change | 0 mV | +12.74 ± 4.539 mV |

| Evoked Action Potential Frequency | 100% | 144.3 ± 10.8% |

Behavioral Assays

This task assesses hippocampus-dependent spatial learning and memory.[22][23]

Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Training: Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[22]

This test evaluates social dominance and aggression.[11]

Protocol:

-

Apparatus: A clear acrylic tube.

-

Procedure: Two mice are placed at opposite ends of the tube and released. The trial ends when one mouse retreats from the tube. The mouse that remains is considered dominant.

This assay measures social preference and recognition.[24][25][26]

Protocol:

-

Apparatus: A three-chambered box.

-

Habituation: The test mouse is allowed to freely explore all three chambers.

-

Sociability Phase: An unfamiliar mouse is placed in a wire cage in one of the side chambers, and an empty cage is placed in the other. The time the test mouse spends interacting with each cage is measured.

-

Social Novelty Phase: A new, unfamiliar mouse is placed in the previously empty cage. The time spent interacting with the now familiar mouse versus the novel mouse is recorded.

Conclusion and Future Directions

The research summarized in this guide unequivocally establishes porcine secretin as a neuropeptide with significant roles in the CNS. Its widespread distribution and involvement in critical neurological functions, including synaptic plasticity, social behavior, and homeostasis, highlight the therapeutic potential of the secretin system. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse central actions and exploring the development of secretin receptor agonists and antagonists for the treatment of neurological and psychiatric disorders. The detailed protocols provided herein offer a robust framework for researchers to contribute to this exciting and expanding field.

References

- 1. A double-blind, randomized, dose response study testing the pharmacological efficacy of synthetic porcine secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Frontiers | Involvement of Secretin in the Control of Cell Survival and Synaptic Plasticity in the Central Nervous System [frontiersin.org]

- 4. The Central Mechanisms of Secretin in Regulating Multiple Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distribution and Functional Implication of Secretin in Multiple Brain Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification, characterization, and distribution of secretin immunoreactivity in rat and pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]

- 9. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secretin receptor-deficient mice exhibit impaired synaptic plasticity and social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secretin receptor-deficient mice exhibit impaired synaptic plasticity and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 19. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Assessment of spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]

- 26. Assessment of Social Interaction Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Cross-Reactivity of Porcine Secretin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cross-reactivity of porcine secretin across various species, focusing on its interaction with secretin receptors in humans, dogs, rats, and guinea pigs. The information presented herein is intended to support research and development activities where porcine secretin is used as a pharmacological tool.

Introduction

Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion, as well as gastric acid secretion.[1] Porcine secretin was the first to be sequenced and has been widely used in both clinical and preclinical research.[2] Understanding its cross-reactivity is essential for interpreting experimental results and for the development of new therapeutic agents targeting the secretin receptor. This guide summarizes the available quantitative data on binding affinity and potency, details the experimental protocols used for these assessments, and provides a visual representation of the secretin signaling pathway.

Amino Acid Sequence Comparison

Mammalian secretins exhibit a high degree of amino acid sequence homology.[2] The table below provides a comparative alignment of secretin sequences from porcine, human, dog, rat, and guinea pig sources.

| Species | Amino Acid Sequence |

| Porcine | HSDGTFTSELSRLR DSARLQRLLQGLV-NH2 |

| Human | HSDGTFTSELSRLQ DSARLQRLLQGLV-NH2 |

| Dog | HSDGTFTSELSRLE DSARLQRLLQGLV-NH2 |

| Rat | HSDGTFTSELSRLR DSARLQRLLQGLV-NH2 |

| Guinea Pig | HSDGTFTSELSRLR DSARLQRLLQGLV-NH2 |

Table 1: Amino Acid Sequence Alignment of Secretin from Various Species. The sequences are highly conserved, with minor variations at position 14 (highlighted in bold).

Quantitative Cross-Reactivity Data

The cross-reactivity of porcine secretin is evaluated by its binding affinity (Ki or Kd) to the secretin receptor and its potency (EC50) in eliciting a biological response, typically the stimulation of adenylyl cyclase and subsequent cAMP production.

| Species | Receptor Source | Ligand | Binding Affinity (Ki/Kd) | Potency (EC50) | Reference |

| Human | Recombinant human secretin receptor (HEK293 cells) | Porcine Secretin | Not explicitly stated, but equipotent to human secretin | Not explicitly stated, but equipotent to human secretin | [3] |

| Dog | Pancreas | Porcine Secretin | Data not available | Equipotent to natural porcine secretin | [4][5] |

| Rat | Fundic Membranes | Porcine Secretin | Kd1: 0.4 nM, Kd2: 3.0 nM | Data not available | [6] |

| Rat | CHO cells expressing rat secretin receptor | Rat Secretin | pKi: 9.0 | Data not available | [7] |

| Guinea Pig | Pancreatic Acini | Porcine Secretin | Kd: 7.0 nM | Data not available | [8] |

Table 2: Binding Affinity and Potency of Porcine Secretin in Different Species. Data is compiled from multiple sources. Direct comparative studies across all species are limited.

Secretin Receptor Signaling Pathway

Secretin exerts its effects by binding to a G-protein coupled receptor (GPCR), primarily activating the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit the final physiological response, such as the secretion of bicarbonate and water from pancreatic ductal cells.[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of porcine secretin for the secretin receptor.[9][10]

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the secretin receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.[11]

-

Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled secretin (e.g., ¹²⁵I-secretin) and varying concentrations of unlabeled porcine secretin.[11]

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[9]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.[11]

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol describes a method to measure the potency of porcine secretin by quantifying its ability to stimulate cAMP production.[12][13]

Methodology:

-

Cell Culture: Culture cells expressing the secretin receptor of the desired species in appropriate media.

-

Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[13]

-

Stimulation: Aliquot the cell suspension into a multi-well plate and add varying concentrations of porcine secretin. Incubate for a defined period (e.g., 30 minutes) at room temperature.[12]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the porcine secretin concentration to generate a dose-response curve. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

In Vivo Pancreatic Secretion Assay

This protocol provides a general overview of an in vivo method to assess the physiological effect of porcine secretin on pancreatic secretion in an animal model (e.g., rat).[14][15]

Methodology:

-

Animal Preparation: Anesthetize the animal and perform a laparotomy to expose the pancreas and duodenum.

-

Cannulation: Cannulate the common bile-pancreatic duct to collect pancreatic juice. A separate cannula may be placed in the duodenum for the reinfusion of bile to maintain physiological conditions.[14][16]

-

Basal Collection: Collect pancreatic juice for a baseline period to determine the basal secretion rate.

-

Secretin Administration: Administer porcine secretin intravenously, either as a bolus injection or a continuous infusion, at various doses.

-

Stimulated Collection: Collect pancreatic juice in fractions following secretin administration.

-

Analysis: Measure the volume of pancreatic juice and determine the bicarbonate concentration (by titration) and protein content (e.g., by Bradford assay).

-

Data Analysis: Plot the pancreatic juice flow rate and bicarbonate output against the dose of porcine secretin to determine the dose-response relationship.

Conclusion

Porcine secretin exhibits significant cross-reactivity across several mammalian species, including humans, dogs, rats, and guinea pigs, due to the high degree of sequence homology of the secretin peptide. While it is generally considered equipotent in humans and dogs, subtle differences in binding affinity have been reported in rodents. Researchers should be mindful of these species-specific variations when designing experiments and interpreting data. The protocols provided in this guide offer a framework for the quantitative assessment of porcine secretin's activity and can be adapted to specific research needs. Further direct comparative studies would be beneficial to fully elucidate the cross-reactivity profile of porcine secretin.

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the biological potency of a new synthetic preparation of secretin with that of natural porcine secretin in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the biological potency of a new synthetic preparation of secretin with that of natural porcine secretin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secretin binding sites coupled with adenylate cyclase in rat fundic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. secretin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Receptors for vasoactive intestinal peptide and secretin on guinea pig pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Collection of pancreatic juice in experimental animals: mini-review of materials and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Secretion of pancreatic lipase and colipase from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

phylogenetic analysis of the secretin peptide family

An In-depth Technical Guide to the Phylogenetic Analysis of the Secretin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The secretin peptide family is a group of structurally related peptide hormones that are crucial regulators of various physiological processes, including digestion, metabolism, and growth.[1][2] This family, which includes secretin, glucagon (B607659), vasoactive intestinal peptide (VIP), and others, evolved from a common ancestral gene through duplication events, resulting in a diverse set of ligands that interact with a specific class of G-protein coupled receptors (GPCRs), known as the Class B or secretin receptor family.[3][4][5]

Phylogenetic analysis is an indispensable tool for understanding the evolutionary history, functional diversification, and structure-function relationships within this peptide family. By reconstructing their evolutionary tree, researchers can infer ancestral sequences, track the emergence of new functions, and identify conserved domains critical for receptor binding and activation. This guide provides an in-depth overview of the methodologies, experimental protocols, and data interpretation involved in the , tailored for researchers and professionals in drug development.

The Secretin Peptide Superfamily: Members and Functions